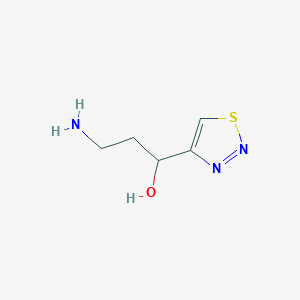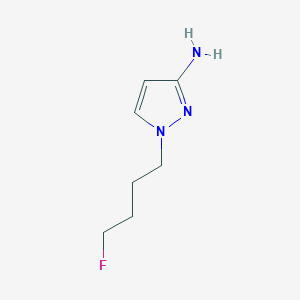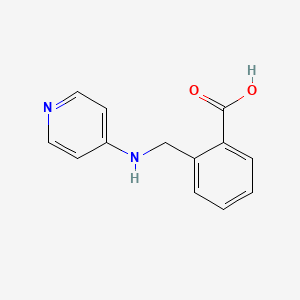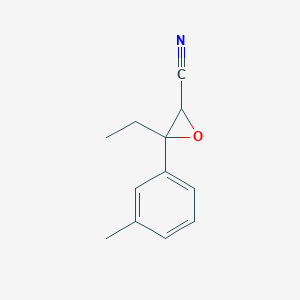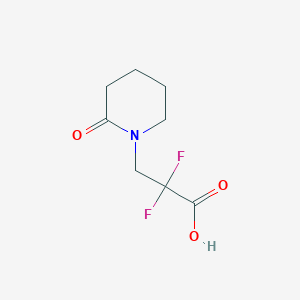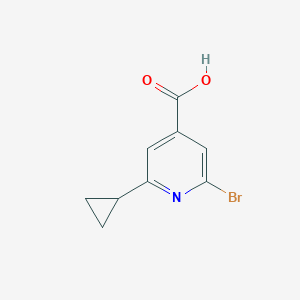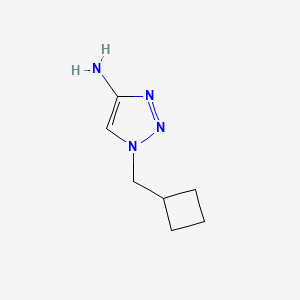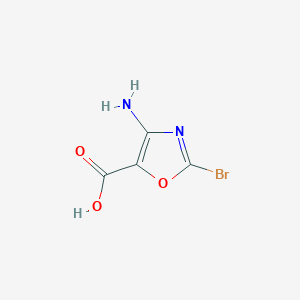
4-Amino-2-bromooxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-bromooxazole-5-carboxylic acid is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and carboxylic acid functional groups makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position . The subsequent introduction of the amino group can be achieved through nucleophilic substitution reactions, while the carboxylic acid group can be introduced via oxidation reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent functional group modifications using continuous flow reactors to ensure high yield and purity. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-bromooxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form more complex derivatives.
Reduction: The bromine atom can be reduced to form the corresponding oxazole derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, esters, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are commonly used under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
4-Amino-2-bromooxazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of enzyme inhibitors and other bioactive molecules.
Medicine: The compound is explored for its potential use in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: It is utilized in the synthesis of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of 4-amino-2-bromooxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and carboxylic acid groups allow the compound to form hydrogen bonds and ionic interactions with target molecules, thereby modulating their activity. The bromine atom can also participate in halogen bonding, further enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-Amino-5-bromopyridine: Similar in structure but lacks the carboxylic acid group.
4-Amino-2-chlorooxazole-5-carboxylic acid: Similar but with a chlorine atom instead of bromine.
2-Amino-4-bromo-5-methylthiazole: Contains a thiazole ring instead of an oxazole ring.
Uniqueness: The bromine atom also imparts distinct reactivity and binding properties compared to similar compounds .
Properties
Molecular Formula |
C4H3BrN2O3 |
|---|---|
Molecular Weight |
206.98 g/mol |
IUPAC Name |
4-amino-2-bromo-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C4H3BrN2O3/c5-4-7-2(6)1(10-4)3(8)9/h6H2,(H,8,9) |
InChI Key |
UKRXWDKTKKNKOH-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(O1)Br)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[3-(piperidin-4-yloxy)phenyl]carbamate](/img/structure/B15252643.png)
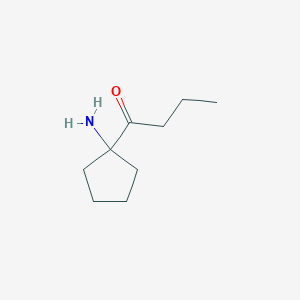
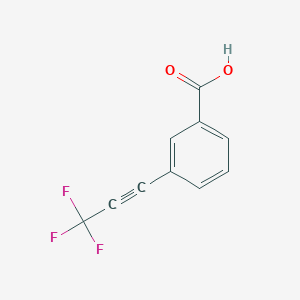
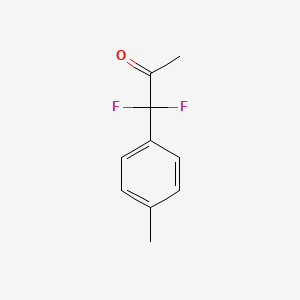
![3,9-Bis(aminomethyl)tricyclo[5.2.1.0(2,6)]decane](/img/structure/B15252679.png)
